EAM-2201 Binds to CB1 Receptors with 3.5-Fold Higher Affinity (Lower Ki) Than Its Non-Fluorinated Parent JWH-210 in a Direct Head-to-Head Receptor Displacement Assay
In a direct head-to-head comparison within the same study, EAM-2201 displaced [3H]CP55,940 from human CB1 receptors with a Ki of 0.41 ± 0.04 nM, while the non-fluorinated analogue JWH-210 exhibited a Ki of 1.43 ± 0.39 nM under identical assay conditions [1]. The 4′-methyl analogue MAM-2201 showed an even weaker Ki of 1.86 ± 0.29 nM, and the unsubstituted naphthalene analogue AM-2201 has a reported CB1 Ki of 1.0 nM in separate studies [1]. This places EAM-2201 as the highest-affinity CB1 ligand among the four closely related naphthoylindoles.
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) measured by [3H]CP55,940 displacement in HEK-293 membranes expressing human CB1 receptors |
|---|---|
| Target Compound Data | Ki = 0.41 ± 0.04 nM (n = 5 independent determinations) |
| Comparator Or Baseline | JWH-210 Ki = 1.43 ± 0.39 nM (n = 4); MAM-2201 Ki = 1.86 ± 0.29 nM (n = 4); AM-2201 Ki = 1.0 nM (vendor-reported data) |
| Quantified Difference | 3.5-fold higher affinity vs. JWH-210; 4.5-fold higher vs. MAM-2201; approximately 2.4-fold higher vs. AM-2201 |
| Conditions | Radioligand: [3H]CP55,940; membrane preparation: HEK-293 cells transfected with human CB1 receptor; Ki calculated via Cheng-Prusoff equation from IC50 values; experimental temperature: 30 °C; incubation time: 60 min |
Why This Matters
For researchers requiring the highest-potency CB1 agonist in the naphthoylindole series, EAM-2201 delivers a quantitatively verified affinity advantage that translates into lower required concentrations for receptor occupancy studies, reducing compound consumption and potentially minimizing off-target effects at higher doses.
- [1] Marusich JA, Wiley JL, Lefever TW, Patel PR, Thomas BF, Gamage TF. Finding order in chemical chaos – Continuing characterization of synthetic cannabinoid receptor agonists. Neuropharmacology. 2018;134(Pt A):73-81. Table 1. View Source
